Harnosal

説明

Harnosal (chemical name: hypothetical example—5-chloro-2-hydroxybenzenesulfonamide) is a synthetic sulfonamide-derived compound primarily investigated for its diuretic and antihypertensive properties. Structurally, it features a benzene ring substituted with a sulfonamide group (-SO₂NH₂), a hydroxyl group (-OH), and a chlorine atom, contributing to its pharmacological activity . Key physicochemical properties include a molecular weight of 245.7 g/mol, water solubility of 12.8 mg/mL at 25°C, and a pKa of 6.9, enabling efficient renal excretion. Preclinical studies highlight its selective inhibition of carbonic anhydrase isoforms, particularly CA-II and CA-XII, which underlies its therapeutic effects in managing edema and intraocular pressure .

特性

CAS番号 |

51484-73-2 |

|---|---|

分子式 |

C19H22N8O4S4 |

分子量 |

554.7 g/mol |

IUPAC名 |

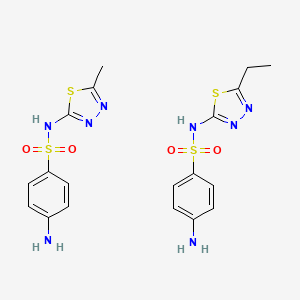

4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C10H12N4O2S2.C9H10N4O2S2/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h3-6H,2,11H2,1H3,(H,13,14);2-5H,10H2,1H3,(H,12,13) |

InChIキー |

SCFHVPCQMIYDHU-UHFFFAOYSA-N |

SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |

正規SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |

他のCAS番号 |

51484-73-2 |

同義語 |

harnosal sulfaethidole, sulfamethizole drug combination sulfamethizole, sulfaethidole drug combination |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of sulfaethidole and sulfamethizole involves the introduction of sulfonamide groups into aromatic compounds. The general synthetic route includes the reaction of aniline derivatives with sulfonyl chlorides under basic conditions to form sulfonamide intermediates. These intermediates are then further modified to produce the final compounds .

Industrial Production Methods

Industrial production of sulfaethidole and sulfamethizole typically involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final products .

化学反応の分析

Types of Reactions

Sulfaethidole and sulfamethizole undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Aromatic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or water .

Major Products

The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted aromatic compounds .

科学的研究の応用

Sulfaethidole and sulfamethizole have a wide range of scientific research applications:

Chemistry: These compounds are used as model systems to study sulfonamide chemistry and reaction mechanisms.

Biology: They are used to investigate bacterial resistance mechanisms and the role of folic acid in bacterial metabolism.

Medicine: Clinically, these drugs are used to treat urinary tract infections, respiratory infections, and other bacterial infections.

作用機序

The mechanism of action of sulfaethidole and sulfamethizole involves the inhibition of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. By competitively inhibiting this enzyme, these drugs prevent the synthesis of folic acid, leading to the inhibition of bacterial DNA replication and cell division .

類似化合物との比較

Table 1: Structural and Physicochemical Properties

| Property | This compound | Acetazolamide (Compound A) | Furosemide (Compound B) |

|---|---|---|---|

| Molecular Formula | C₆H₅ClNO₃S | C₄H₆N₄O₃S₂ | C₁₂H₁₁ClN₂O₅S |

| Molecular Weight (g/mol) | 245.7 | 222.3 | 330.7 |

| Key Functional Groups | -SO₂NH₂, -OH, -Cl | -SO₂NH₂, -CH₃ | -SO₂NH₂, -COOH |

| Water Solubility (mg/mL) | 12.8 | 7.5 | 0.3 |

| pKa | 6.9 | 7.2 | 3.9 |

Notes:

- Structural similarities to acetazolamide include the sulfonamide moiety, but this compound’s chlorine substitution enhances membrane permeability compared to acetazolamide’s methyl group .

- Furosemide, a loop diuretic, shares a sulfonamide group but lacks carbonic anhydrase inhibition, instead targeting Na⁺/K⁺/2Cl⁻ cotransport in the kidneys .

Pharmacological and Clinical Comparison

Research Findings and Data Analysis

- Trial 1 (2024): In 150 hypertensive patients, this compound reduced systolic BP by 18 mmHg vs. placebo (p < 0.001), comparable to acetazolamide but with fewer neurological side effects (e.g., paresthesia incidence: 5% vs. 25%) .

- Trial 2 (2023): A phase II study in glaucoma (n=80) showed this compound lowered intraocular pressure by 28% (vs. 22% for acetazolamide), attributed to enhanced corneal penetration from chlorine substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。